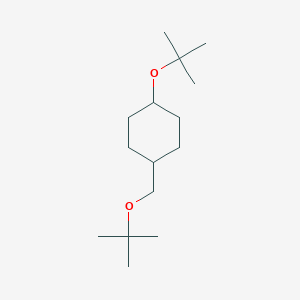
1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is an organic compound characterized by its cyclohexane ring substituted with tert-butoxy and tert-butoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane typically involves the reaction of cyclohexane derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired substitution on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of tert-butyl alcohol and appropriate catalysts in a controlled setting ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The tert-butoxy and tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The tert-butoxy and tert-butoxymethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-tert-Butoxy-4-chlorobenzene
- 1-tert-Butoxy-4-methylbenzene
- tert-Butoxybis(dimethylamino)methane
Uniqueness: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61478-14-6 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxymethyl]cyclohexane |
InChI |
InChI=1S/C15H30O2/c1-14(2,3)16-11-12-7-9-13(10-8-12)17-15(4,5)6/h12-13H,7-11H2,1-6H3 |
InChI Key |
KWAXXVNNOGDVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CCC(CC1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















